6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains several functional groups and structural motifs that are common in many bioactive molecules, including a pyran ring, a piperidine ring, and a thiophene ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and structural motifs within its structure. For example, the pyran ring might undergo reactions typical of ethers and alcohols, while the piperidine ring might participate in reactions typical of secondary amines .Scientific Research Applications
Synthesis and Biological Activity
New derivatives of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles have been synthesized, which include components similar to 6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. These compounds display cytotoxicity and inhibit matrix metalloproteinase, indicating potential for cancer research and therapeutic applications (Ignatovich et al., 2015).
Corrosion Inhibition
Studies on piperidine derivatives, including compounds structurally related to this compound, have shown effective inhibition of copper corrosion in sulfuric acid environments. This indicates their potential application in materials science, particularly in corrosion prevention (Sankarapapavinasam et al., 1991).
Insecticidal Properties
Pyridine derivatives, including structures akin to this compound, have been synthesized and shown to possess insecticidal activity against cowpea aphids. This suggests their potential use in agricultural pest control (Bakhite et al., 2014).
Electrochemical Studies
Novel Mannich bases bearing pyrazolone moiety, similar in structure to the target compound, have been synthesized and analyzed through electrochemical studies. This research contributes to the understanding of their electrochemical behavior, which could be relevant for various industrial applications (Naik et al., 2013).
Antibacterial and Antituberculosis Activity
Newly synthesized fused pyran derivatives, related to the chemical structure , have shown in vitro antibacterial activity against pathogenic strains and antituberculosis activity. This suggests potential medical applications in treating bacterial and tuberculosis infections (Kalaria et al., 2014).
Sigma Receptor Ligands
Studies on thiophene bioisosteres of spirocyclic sigma receptor ligands, including compounds similar to this compound, have shown high potency and selectivity for sigma 1 receptors. This research offers insights into the development of new drugs targeting these receptors, which could have implications in neuroscience and pharmacology (Oberdorf et al., 2008).
Anticancer Activity
Compounds structurally related to the target compound have been synthesized and evaluated for their anticancer activity. This includes research on fluoro-substituted benzo[b]pyran with anti-lung cancer activity, suggesting potential applications in cancer treatment (Hammam et al., 2005).
Green Chemistry and Organic Methodology
Research on Achmatowicz Rearrangement-inspired development has been conducted, focusing on green chemistry and organic methodology, including the synthesis of six-membered heterocycles. This research is relevant to sustainable chemistry practices and the development of environmentally friendly synthetic methods (Liang et al., 2022).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Many compounds containing similar structural motifs are known to have diverse biological activities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .
Properties
IUPAC Name |
6-methyl-4-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-9-14(10-17(20)21-12)22-13-4-6-18(7-5-13)16(19)11-15-3-2-8-23-15/h2-3,8-10,13H,4-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAICMNEJJGVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.